![molecular formula C8H7ClN2O2 B2463151 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride CAS No. 2228833-06-3](/img/structure/B2463151.png)

1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

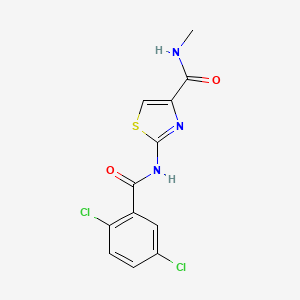

1H-Pyrrolo[2,3-c]pyridine is a heterocyclic compound . It is a solid substance with the empirical formula C7H6N2 . Its molecular weight is 118.14 . The SMILES string representation of its structure is c1cc2cc[nH]c2cn1 .

Synthesis Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have been synthesized as potent inhibitors of fibroblast growth factor receptors (FGFRs) . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-c]pyridine includes a pyrrolopyridine core, which is a bicyclic system containing a five-membered ring fused with a six-membered ring . The five-membered ring contains two nitrogen atoms, while the six-membered ring contains one nitrogen atom .Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-c]pyridine is a solid substance . Its empirical formula is C7H6N2, and its molecular weight is 118.14 . The SMILES string representation of its structure isc1cc2cc[nH]c2cn1 .

Applications De Recherche Scientifique

Antidiabetic Potential

1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride has demonstrated efficacy in reducing blood glucose levels. Researchers have explored its potential application in preventing and treating disorders related to elevated plasma blood glucose, including:

Anticancer Properties

Recent studies have investigated the potential of 1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride as an anticancer agent. Specifically:

- Inhibition of cancer cell migration and invasion : Compound 4h has shown promise in reducing the migration and invasion abilities of cancer cells .

Material Science and Supramolecular Chemistry

The compound’s aromatic ring system and carboxylic acid functionality contribute to its role in material science. It may find applications in supramolecular assemblies, sensors, or optoelectronic devices.

Mécanisme D'action

1H-Pyrrolo[2,3-b]pyridine derivatives inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Safety and Hazards

1H-Pyrrolo[2,3-c]pyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Orientations Futures

1H-Pyrrolo[2,3-b]pyridine derivatives have shown promise as potent FGFR inhibitors, making them attractive for cancer therapy . Compound 4h, in particular, has been identified as a lead compound beneficial for subsequent optimization . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Propriétés

IUPAC Name |

1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-3-9-4-7-5(6)1-2-10-7;/h1-4,10H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFDVPCQLIPYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CN=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2463073.png)

![Methyl 2-[1-(2-methylphenyl)tetrazol-5-yl]propanoate](/img/structure/B2463077.png)

![2-(4-chlorophenoxy)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2463082.png)

![3-[(4-Chlorophenyl)sulfonyl]-4-(4-ethylpiperazino)-6-methylquinoline](/img/structure/B2463088.png)

![Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2463089.png)